2-phenylcyclopropane-1,1-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylcyclopropane-1,1-dicarboxylic acid is an organic compound with the molecular formula C11H10O4. It is a cyclopropane derivative with two carboxylic acid groups and a phenyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylcyclopropane-1,1-dicarboxylic acid typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of a cyclopropane ring, followed by hydrolysis to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient separation techniques to isolate the product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-phenylcyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include substituted cyclopropane derivatives, alcohols, ketones, and aldehydes .
Scientific Research Applications
2-phenylcyclopropane-1,1-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-phenylcyclopropane-1,1-dicarboxylic acid involves its interaction with molecular targets such as enzymes. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it has been shown to inhibit ketol-acid reductoisomerase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants .
Comparison with Similar Compounds
2-phenylcyclopropane-1,1-dicarboxylic acid can be compared with other cyclopropane derivatives such as:
Cyclopropane-1,1-dicarboxylic acid: Lacks the phenyl group, making it less reactive in certain substitution reactions.
trans-2-Phenylcyclopropane-1-carboxylic acid: Has only one carboxylic acid group, leading to different reactivity and applications
The presence of the phenyl group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-phenylcyclopropane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-9(13)11(10(14)15)6-8(11)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15) |
InChI Key |
TYTIFABDVSLOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C(=O)O)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.